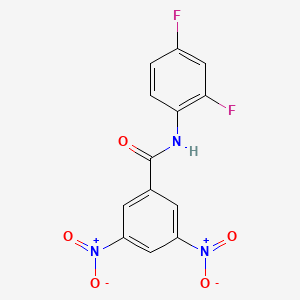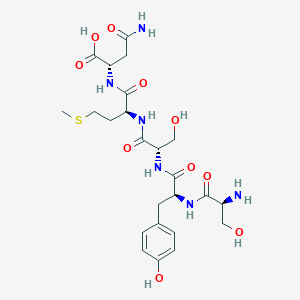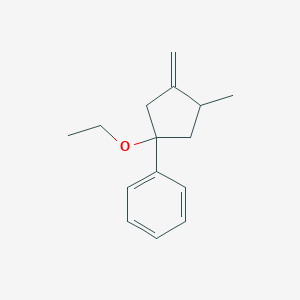
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is an organic compound with a complex structure that includes a benzene ring, an ethoxy group, and a cyclopentyl ring with methyl and methylidene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the ethoxy and methylidenecyclopentyl groups with the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted cyclopentylbenzene.
Substitution: Brominated or sulfonated derivatives of the compound.
Applications De Recherche Scientifique
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as electrophilic aromatic substitution, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-4-methylbenzene: A simpler compound with an ethoxy group and a methyl group on the benzene ring.
4-Methylphenetole: Another similar compound with an ethoxy group and a methyl group on the benzene ring.
Uniqueness
(1-Ethoxy-3-methyl-4-methylidenecyclopentyl)benzene is unique due to the presence of the cyclopentyl ring with methyl and methylidene substituents, which imparts distinct chemical and physical properties compared to simpler benzene derivatives.
Propriétés
Numéro CAS |
406946-49-4 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(1-ethoxy-3-methyl-4-methylidenecyclopentyl)benzene |
InChI |
InChI=1S/C15H20O/c1-4-16-15(10-12(2)13(3)11-15)14-8-6-5-7-9-14/h5-9,13H,2,4,10-11H2,1,3H3 |
Clé InChI |
ABYZKONOJXHLRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC(C(=C)C1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


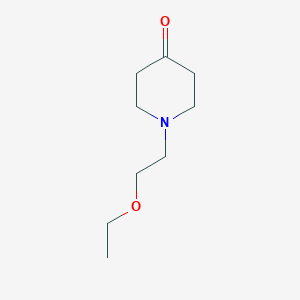


![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)


![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
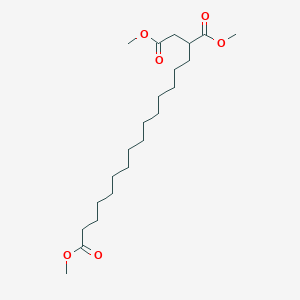

![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)
